ジテルペンラクトン

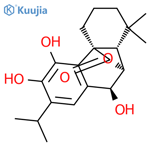

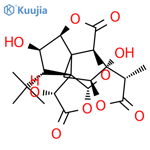

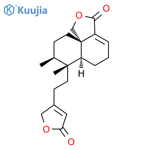

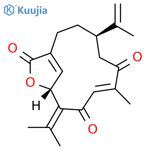

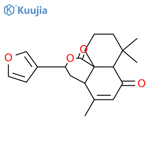

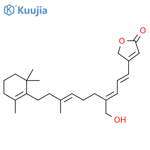

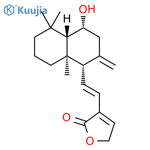

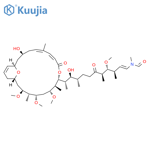

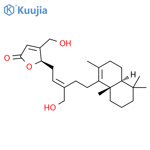

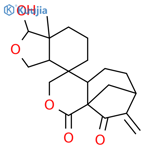

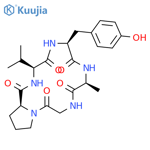

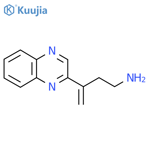

Diterpene lactones are a class of natural products characterized by the presence of a ring structure derived from terpenoid compounds. These molecules typically contain two isoprene units, forming a complex framework that often includes lactone functionalities. Diterpene lactones exhibit diverse biological activities and have been found in various plants, including Euphorbiaceae, Asteraceae, and Brassicaceae families.

Structurally, these compounds can adopt a wide range of configurations, such as linear or branched chains with one or more rings. The lactone functionality typically occurs at the end of the molecule, contributing to its stability and reactivity. Diterpene lactones have garnered significant interest due to their potential in pharmaceuticals and natural product research.

In recent years, studies on diterpene lactones have focused on their anti-inflammatory, antioxidant, antiviral, and anticancer properties. For instance, many species of Euphorbia plants contain toxic diterpenes like euphol, which can act as potent inhibitors in various biological pathways. Understanding the structure-activity relationships of these compounds is crucial for developing new therapeutic agents.

Due to their complex structures and multiple bioactivities, diterpene lactones remain an active area of research, offering promising prospects for drug discovery and development.

関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

推奨される供給者

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品